![molecular formula C15H22N2 B12431187 6-(2-Methylphenyl)-6,9-diazaspiro[4.5]decane](/img/structure/B12431187.png)
6-(2-Methylphenyl)-6,9-diazaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Methylphenyl)-6,9-diazaspiro[45]decane is a spirocyclic compound featuring a unique structural framework Spirocyclic compounds are characterized by a bicyclic system where two rings are connected through a single atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methylphenyl)-6,9-diazaspiro[4.5]decane typically involves a multi-step process. One common method includes the reaction of 2-methylphenylamine with a suitable spirocyclic precursor under controlled conditions. The reaction conditions often involve the use of a base, such as sodium hydride, and a solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
6-(2-Methylphenyl)-6,9-diazaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as sodium azide or sodium methoxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Reduced forms of the compound with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
6-(2-Methylphenyl)-6,9-diazaspiro[4.5]decane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 6-(2-Methylphenyl)-6,9-diazaspiro[4.5]decane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: A related spirocyclic compound with different functional groups.
6-Methylenespiro[4.5]decane: Another spirocyclic compound with a different substitution pattern.
Uniqueness
6-(2-Methylphenyl)-6,9-diazaspiro[4.5]decane is unique due to its specific substitution pattern and the presence of the 2-methylphenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C15H22N2 |
|---|---|
Peso molecular |
230.35 g/mol |
Nombre IUPAC |
6-(2-methylphenyl)-6,9-diazaspiro[4.5]decane |
InChI |
InChI=1S/C15H22N2/c1-13-6-2-3-7-14(13)17-11-10-16-12-15(17)8-4-5-9-15/h2-3,6-7,16H,4-5,8-12H2,1H3 |
Clave InChI |
QKDXVUUHIUURTG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1N2CCNCC23CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


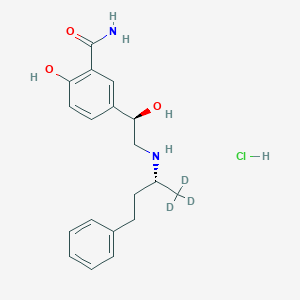
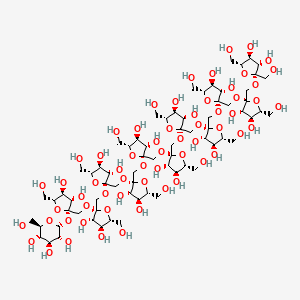
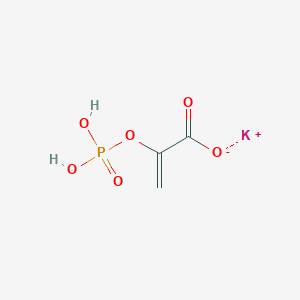

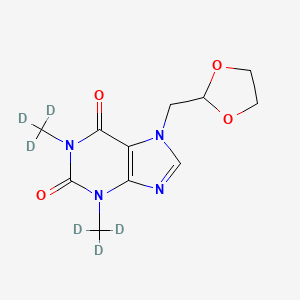

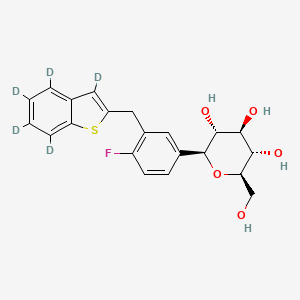

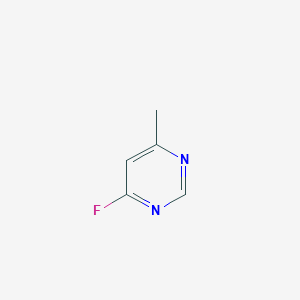
![8-methyl-2-({[1,2,4]triazolo[4,3-a]pyridin-3-yloxy}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12431152.png)
![(3S,4R,4Ar,6aR,6bS,8aR,12aS,14aR,14bR)-3,12-dihydroxy-4,6a,6b,11,11,14b-hexamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B12431153.png)
![5-(Difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-1-(methyl-d3)-1H-benzimidazole](/img/structure/B12431172.png)

![[(2R)-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B12431202.png)
